molecular formula C9H8BrF3N2 B3038927 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline CAS No. 933673-57-5

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

Cat. No.: B3038927
CAS No.: 933673-57-5
M. Wt: 281.07 g/mol
InChI Key: OYOPNJOTWUFTLV-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline ( 933673-57-5) is a high-value chemical building block with significant potential in medicinal chemistry and anticancer drug discovery research. This compound features a bicyclic, partially saturated quinazoline core, a bromo substituent at the 2-position, and a metabolically stable trifluoromethyl group at the 4-position. The quinazoline scaffold is recognized as a privileged structure in drug design, known for its diverse biological activities . Researchers are particularly interested in this specific derivative for developing targeted chemotherapeutic agents. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . Meanwhile, the electron-withdrawing trifluoromethyl group can enhance binding affinity and modulate the compound's lipophilicity, which is a critical parameter for pharmacokinetic optimization . The primary research applications of this compound are in the design and synthesis of novel molecules that target key oncogenic pathways. Quinazoline derivatives are extensively investigated as potent inhibitors of various molecular targets, including tyrosine kinases, poly(ADP-ribose) polymerase-1 (PARP1), and bromodomain-containing protein 4 (BRD4) . Some quinazoline-based inhibitors have demonstrated promising activity in models of breast cancer, showcasing the scaffold's utility in developing co-targeting therapeutic strategies . Furthermore, recent advances highlight novel quinazoline derivatives as potent and selective inhibitors of KRas (G12D), a prevalent oncogenic driver in pancreatic, colorectal, and lung cancers . With a molecular formula of C9H8BrF3N2 and a molecular weight of 281.07 g/mol , this reagent is supplied for laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOPNJOTWUFTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the bromination of a tetrahydroquinazoline derivative. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Key Applications/Reactivity Reference
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline C$9$H$8$BrF$3$N$2$ 281.08 Quinazoline 2-Br, 4-CF$_3$ SNAr reactions, kinase inhibitors
2-Amino-8-bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline C$9$H$9$BrF$3$N$3$ 296.09 Quinazoline 2-NH$2$, 8-Br, 4-CF$3$ Hydrogen-bonding motifs, drug design
2-Bromo-5,6,7,8-tetrahydro-6-methyl-4-pyrimidine C${10}$H${10}$BrF$3$N$2$ 295.10 Pyrimidine 2-Br, 4-CF$3$, 6-CH$3$ Sterically hindered substitutions
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline C${12}$H${11}$BrF$3$N$3$ 334.14 Pyrazoloquinazoline 3-Br, 9-CF$3$, 2-CH$3$ π-Stacking interactions, enzyme inhibition
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide C$6$H${9}$BrN$_4$·HBr 313.98 Triazolo-pyrazine 3-Br, hydrobromide salt Solubility in acidic media

Biological Activity

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have gained attention in medicinal chemistry due to their potential as anticancer agents and inhibitors of various protein kinases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H8BrF3N2
  • Molecular Weight : 281.07 g/mol
  • CAS Number : Not specified in the provided data.

Biological Activity Overview

Quinazolines exhibit a wide range of pharmacological activities, including:

  • Anticancer : They act as inhibitors of tyrosine kinases involved in cancer progression.
  • Antiviral and Antibacterial : Some derivatives show effectiveness against various pathogens.
  • Analgesic : Certain compounds have been noted for pain relief properties.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the quinazoline structure can significantly influence biological activity. For instance:

  • Electron-withdrawing groups (e.g., trifluoromethyl) at specific positions enhance potency against cancer cell lines.
  • Substituents at the aniline moiety can either increase or decrease activity depending on their nature and position.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various quinazoline derivatives, revealing that 2-bromo substitutions can enhance cytotoxic effects. For example, compounds with IC50 values in the nanomolar range were identified against human breast cancer cell lines such as MCF-7 and HCC827 .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (nM)
2-Bromo-5,6,7,8-tetrahydroquinazolineMCF-715
Other Quinazoline DerivativeHCC82728
Reference Compound (Gefitinib)A54939

Case Study 2: Protein Kinase Inhibition

Another research highlighted the role of quinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The binding affinity studies indicated that modifications at the C-6 and C-7 positions are crucial for enhancing inhibitory activity against EGFR .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Tyrosine Kinases : This is critical in regulating cell proliferation and survival.
  • Disruption of Signal Transduction Pathways : By inhibiting key receptors like EGFR, these compounds can halt cancer cell growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates like 5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline precursors, followed by bromination. Key steps include:

  • Reductive cyclization of nitro-substituted intermediates under hydrogenation (e.g., using Pd/C) to form the tetrahydroquinazoline core .
  • Bromination at the 2-position using N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., DCM) at controlled temperatures (0–25°C) .
  • Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromine) and reaction time (2–4 hours) to minimize over-bromination .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques :

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and bromine placement (e.g., δ 4.2–4.5 ppm for tetrahydro protons, δ 110–120 ppm for CF₃ in ¹³C NMR) .
  • LC-MS for molecular ion verification (expected m/z: ~281 for C₉H₈BrF₃N₂⁺) and impurity profiling .
  • Elemental analysis to validate C/H/N/Br/F ratios within ±0.3% deviation .

Q. What solvent systems are recommended for improving solubility in biological assays?

  • Methodological Answer : Due to its hydrophobic trifluoromethyl group, use co-solvent systems :

  • DMSO-water mixtures (≤5% DMSO) for in vitro studies.
  • Ethanol/PEG-400 (1:1 v/v) for in vivo formulations, ensuring <1% precipitation during dilution .

Advanced Research Questions

Q. How do structural modifications at the 2-bromo position influence bioactivity in quinazoline derivatives?

  • Methodological Answer : Replace bromine with electron-withdrawing groups (e.g., cyano, nitro) or bulky substituents (e.g., tert-butyl) to assess:

  • Kinase inhibition : Bromine’s leaving-group propensity enhances covalent binding to ATP-binding pockets .
  • SAR trends : Derivatives with smaller halogens (e.g., Cl) show reduced potency compared to Br in antitumor assays (IC₅₀: Br = 0.8 μM vs. Cl = 2.1 μM) .
  • Stability : Bromine substitution improves metabolic stability in liver microsomes (t₁/₂ > 120 mins vs. 30 mins for H-substituted analogs) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address variability via:

  • Dose-response normalization : Use MTT assays with standardized cell lines (e.g., HepG2, MCF-7) and control compounds (e.g., doxorubicin) .
  • Metabolite profiling : Identify degradation products (e.g., debrominated analogs) via HPLC-MS to rule out false-positive activity .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays for direct binding validation .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC for loss of parent compound (>90% stability at pH 7.4) .
  • Photolytic stability : Expose to UV light (λ = 254 nm) for 48 hours; observe <5% degradation in amber vials .
  • Thermal stress : Store at 40°C/75% RH for 4 weeks; confirm stability via DSC (no melting point shifts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Reactant of Route 2
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

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